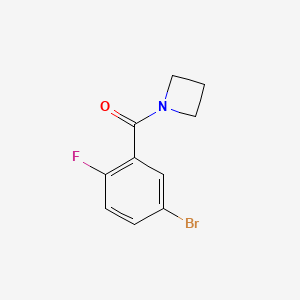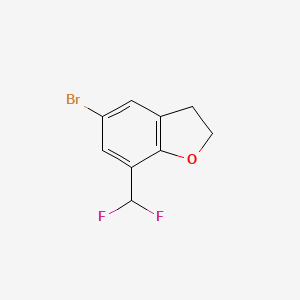
Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is a synthetic organic compound characterized by its unique thiophene ring structure substituted with bromine, difluoromethoxy, and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes bromination to introduce the bromine atom at the 4-position. This is followed by the introduction of the difluoromethoxy group at the 3-position through nucleophilic substitution. The final step involves esterification to form the carboxylate ester group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products. Typical conditions include controlled temperatures, specific catalysts, and solvents that facilitate the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be applied.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential pharmacological properties. The thiophene ring system is known for its bioactivity, and modifications of this compound can lead to the discovery of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound is utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials. Its unique electronic properties make it suitable for these high-tech applications.
Mecanismo De Acción
The mechanism by which Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-bromo-3-fluorothiophene-2-carboxylate
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- Methyl 4-bromo-3-methoxythiophene-2-carboxylate
Uniqueness
Methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where specific electronic characteristics are required, such as in the design of organic electronic materials.
Propiedades
Fórmula molecular |
C7H5BrF2O3S |
|---|---|
Peso molecular |
287.08 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-(difluoromethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5BrF2O3S/c1-12-6(11)5-4(13-7(9)10)3(8)2-14-5/h2,7H,1H3 |
Clave InChI |
NVVDZPLGZKVAMG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CS1)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


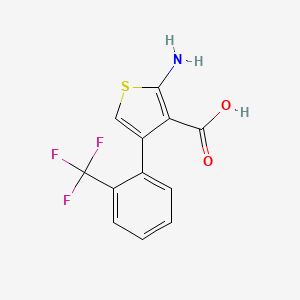
![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)



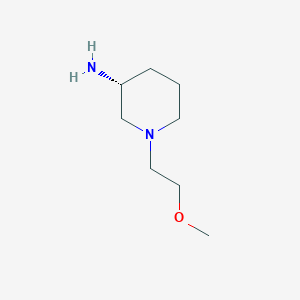
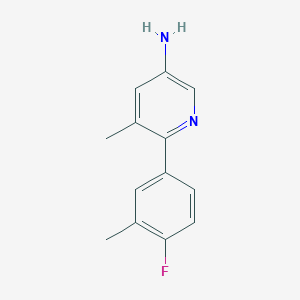
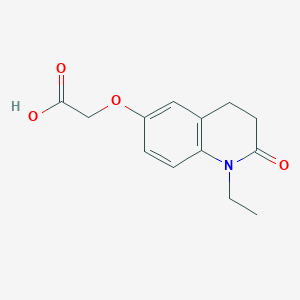

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)


